An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS 104126-70-7): Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS 104126-70-7): Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-amino-3-nitrophenyl)acetate is a strategically important synthetic intermediate, distinguished by its ortho-substituted amino and nitro functionalities on a phenylacetate framework. This arrangement provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles, which are prevalent in a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including GLP-1 receptor agonists. Detailed, field-proven protocols for its synthesis and subsequent transformation into advanced intermediates are presented, underpinned by an analysis of the chemical principles guiding these processes.
Introduction: A Building Block of Strategic Importance
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic campaign. Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS No. 104126-70-7) has emerged as a valuable building block due to the latent reactivity embedded within its structure. The presence of an amino group, a nitro group, and an ethyl acetate moiety on a benzene ring offers multiple avenues for chemical modification.
The key structural feature is the 1,2-disubstitution pattern of the amino and nitro groups. The nitro group can be readily reduced to a primary amine, thereby generating an ortho-phenylenediamine derivative. This diamine is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in drug discovery, found in molecules with antiulcer, anthelmintic, and anticancer activities. Furthermore, the ester functionality provides a handle for hydrolysis, amidation, or other modifications. This guide will delve into the practical synthesis of this intermediate and its subsequent utility in constructing molecules of therapeutic interest.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, storage, and effective use in reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 104126-70-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | Sigma-Aldrich[1] |
| Molecular Weight | 224.22 g/mol | Sigma-Aldrich[1] |
| InChI Key | WQXMYFFEVKIQHU-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[1] |
| Storage Temperature | Ambient | Sigma-Aldrich[1] |
Safety Information
Ethyl 2-(4-amino-3-nitrophenyl)acetate is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate
The most direct and industrially relevant synthesis of the title compound involves the regioselective nitration of a readily available precursor, ethyl 2-(4-aminophenyl)acetate. The amino group acts as an activating, ortho-para directing group, facilitating the introduction of the nitro group at the adjacent position.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl 2-(4-amino-3-nitrophenyl)acetate.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature for the synthesis of precursors for GLP-1 receptor agonists.[2]
Materials:
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Ethyl 2-(4-aminophenyl)acetate (1.0 eq.)
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Acetic Acid (AcOH)
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Nitric Acid (HNO₃, concentrated)
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Ethyl Acetate (EA)
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Deionized Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-(4-aminophenyl)acetate in acetic acid. Cool the solution to 0°C in an ice bath.[2]
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Slowly add nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.[2]
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Stir the mixture overnight at this temperature.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully neutralize to approximately pH 5 using a suitable base (e.g., saturated sodium bicarbonate solution), followed by extraction with ethyl acetate.[2]
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Separate the organic layer and wash sequentially with deionized water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
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Purify the crude material by column chromatography on silica gel to yield pure ethyl 2-(4-amino-3-nitrophenyl)acetate.[2]
Expert Insight: The control of temperature during the addition of nitric acid is critical to prevent over-nitration and side product formation. The amino group is highly activating, and careful control ensures the desired regioselectivity. Acetic acid serves as both a solvent and a medium to temper the reactivity of the nitric acid.
Reactivity and Application in Heterocyclic Synthesis
The true synthetic value of ethyl 2-(4-amino-3-nitrophenyl)acetate lies in its ability to be transformed into an ortho-phenylenediamine derivative, a key precursor for benzimidazoles.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/AcOH, SnCl₂/HCl). This transformation yields ethyl 2-(3,4-diaminophenyl)acetate .
Caption: Reduction to form the versatile diamine intermediate.
A patent for GLP-1 receptor agonists describes a reduction using iron powder in acetic acid.[2]
Synthesis of Benzimidazole Scaffolds
The resulting ethyl 2-(3,4-diaminophenyl)acetate is a prime substrate for the Phillips-Ladenburg benzimidazole synthesis. This classic reaction involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, nitrile, or ester) under acidic or thermal conditions.
Mechanism:
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Nucleophilic attack of one amino group on the carbonyl carbon of the carboxylic acid.
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Formation of a tetrahedral intermediate.
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Dehydration to form an amidine intermediate.
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Intramolecular cyclization via attack of the second amino group.
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Aromatization via loss of a second molecule of water to form the stable benzimidazole ring.
Caption: General scheme for benzimidazole synthesis.
This strategy is widely employed in the synthesis of a variety of bioactive molecules. For example, the cyclocondensation of ortho-phenylenediamines with carboxylic acids is a cornerstone in preparing substituted benzimidazoles.
Application in Drug Development: A Precursor to GLP-1 Receptor Agonists
A notable application of ethyl 2-(4-amino-3-nitrophenyl)acetate is in the synthesis of complex arylalkyl acid derivatives that function as Glucagon-Like Peptide-1 (GLP-1) receptor agonists.[2] These drugs are critical in the management of type 2 diabetes and obesity.
In this context, the benzimidazole moiety, formed from the title compound, often serves as a central scaffold to which other pharmacophoric groups are attached. The ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which is often a key feature for receptor binding or for improving the pharmacokinetic profile of the drug candidate.
Conclusion
Ethyl 2-(4-amino-3-nitrophenyl)acetate is more than a simple chemical; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a pre-programmed pathway for the efficient construction of the benzimidazole nucleus, a scaffold of immense therapeutic importance. As demonstrated by its use in the synthesis of GLP-1 receptor agonists, this intermediate provides a reliable and versatile entry point into complex drug molecules. The protocols and principles outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their own synthetic endeavors.
References
- CN114478497B - Arylalkyl acid GLP-1 receptor agonists and uses thereof - Google P
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Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - NIH. (URL: [Link])
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Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (URL: [Link])
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synthesis, characterization of some mannich bases of benzimidazoles - Feb. 2022 2022. (URL: [Link])
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Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
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The synthesis of 1‐substituted‐2‐(β‐dimethylaminoethyl)benzimidazoles - Sci-Hub. (URL: [Link])
